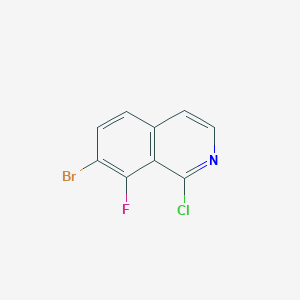
7-Bromo-1-chloro-8-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine substituents on an isoquinoline ring. Isoquinolines are structural isomers of quinolines and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 7-Bromo-1-chloro-8-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the halogenation of isoquinoline derivatives. For instance, starting with 6-bromo-1-hydroxyisoquinoline, selective fluorination can be performed using reagents like Selectfluor® in acetonitrile to yield the desired product . Industrial production methods often involve similar halogenation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
7-Bromo-1-chloro-8-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-chloro-8-fluoroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-chloro-8-fluoroisoquinoline largely depends on its derivatives and the specific biological targets they interact with. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of halogens can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1-chloro-8-fluoroisoquinoline can be compared with other halogenated isoquinolines, such as:
7-Bromo-8-fluoroisoquinoline: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Bromo-1-chloroisoquinoline: Lacks the fluorine substituent, which can influence its electronic properties and interactions with biological targets.
8-Fluoroisoquinoline: Lacks both bromine and chlorine substituents, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activities due to the presence of multiple halogen substituents.
Eigenschaften
Molekularformel |
C9H4BrClFN |
|---|---|
Molekulargewicht |
260.49 g/mol |
IUPAC-Name |
7-bromo-1-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-1-5-3-4-13-9(11)7(5)8(6)12/h1-4H |
InChI-Schlüssel |
FTCPQJCAVRROIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CN=C2Cl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



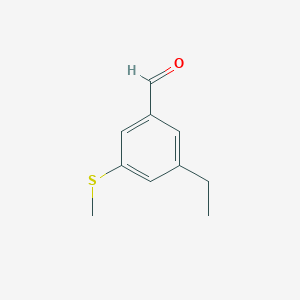
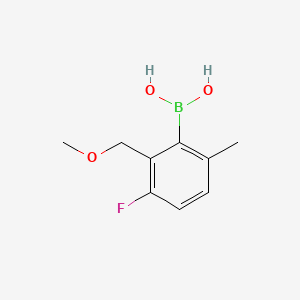


![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
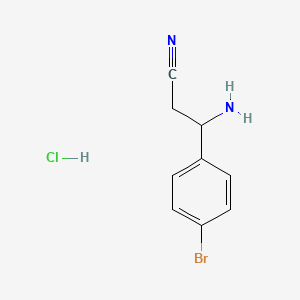
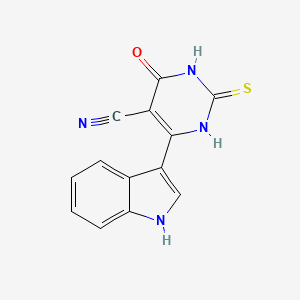
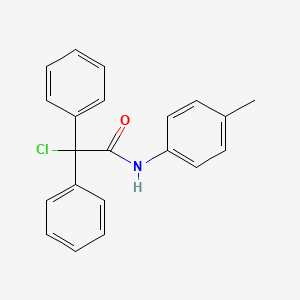
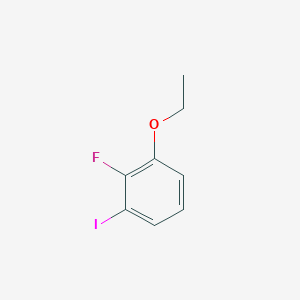
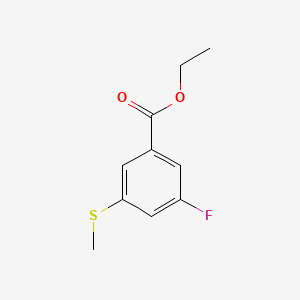
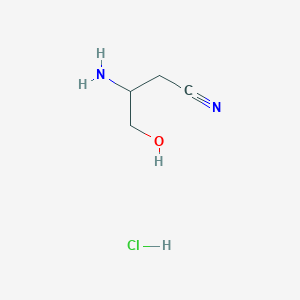
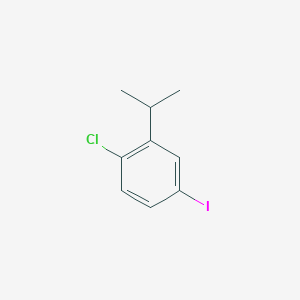
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
